N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
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Overview
Description
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is an organic compound that features a benzylamine structure with a chlorobenzyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether linkage. The product is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group can enhance binding affinity to certain molecular targets, while the benzylamine moiety can facilitate interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine
- N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine hydrochloride
- N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)-2- (4-chlorophenoxy)acetohydrazide
Uniqueness
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 4-chlorobenzyl ether group distinguishes it from other benzylamine derivatives, potentially offering different biological activities and chemical reactivity.
Properties
CAS No. |
168084-99-9 |
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Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3 |
InChI Key |
KDCREKOPMHAQDB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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